molecular formula C15H12F2N6O B2832358 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea CAS No. 951516-78-2

1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Katalognummer B2832358
CAS-Nummer: 951516-78-2
Molekulargewicht: 330.299
InChI-Schlüssel: MVVOMKWBQPFXPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as DFTU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DFTU belongs to the class of urea derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is not fully understood, but studies suggest that it acts by modulating various signaling pathways. In cancer cells, this compound has been found to activate the p38 MAPK pathway, leading to apoptosis. In inflammation, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In cardiovascular research, this compound has been found to activate the eNOS pathway, leading to improved endothelial function.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit cell proliferation, and block cell cycle progression. In inflammation, this compound has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In cardiovascular research, this compound has been found to improve endothelial function, reduce oxidative stress, and inhibit platelet aggregation.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has several advantages for lab experiments, including its synthetic availability, stability, and specificity. However, this compound also has some limitations, including its potential toxicity and lack of selectivity for specific targets.

Zukünftige Richtungen

There are several future directions for 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea research, including the development of more selective analogs, the investigation of its potential in combination therapies, and the exploration of its potential in other diseases, such as neurodegenerative diseases and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesemethoden

The synthesis of 1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea involves the reaction of 2,6-difluoroaniline with phenyl isocyanate to form 1-(2,6-difluorophenyl)urea. This intermediate is then reacted with sodium azide and copper sulfate to form 1-(2,6-difluorophenyl)-3-azidomethylurea. Finally, the azide group is reduced using hydrogen gas and palladium on carbon to yield this compound.

Wissenschaftliche Forschungsanwendungen

1-(2,6-difluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation studies have shown that this compound can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In cardiovascular research, this compound has been found to improve endothelial function and reduce oxidative stress.

Eigenschaften

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N6O/c16-11-7-4-8-12(17)14(11)19-15(24)18-9-13-20-21-22-23(13)10-5-2-1-3-6-10/h1-8H,9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVOMKWBQPFXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.